5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid
Description
5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.20 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxymethyl group at the 2nd position of the phenyl ring attached to the benzoic acid core . It is used in various pharmaceutical and chemical research applications due to its unique structural properties.
Properties
IUPAC Name |
3-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXPHPVWCSVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689048 | |
| Record name | 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-76-3 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-(hydroxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid can be compared with other similar compounds, such as:
3-(2-Hydroxymethylphenyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluoro-3-phenylbenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
5-Fluoro-2-hydroxybenzoic acid: The position of the hydroxyl group differs, leading to variations in chemical and biological properties.
The uniqueness of 5-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
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